molecular formula C10H15N3O B1521317 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 1041561-95-8

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B1521317
CAS No.: 1041561-95-8
M. Wt: 193.25 g/mol
InChI Key: NZOMFTGELQXRLY-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring attached to a 1,2,4-oxadiazole ring with a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl amidoxime with piperidine derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
  • 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

Uniqueness

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOMFTGELQXRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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